molecular formula C17H22N4O2 B8440739 6-Ethyl-5-[4-phenylmethyl]-1-piperazinyl-2,4(1H,3H)-pyrimidinedione

6-Ethyl-5-[4-phenylmethyl]-1-piperazinyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B8440739
M. Wt: 314.4 g/mol
InChI Key: OVGGYPMEPRBIIU-UHFFFAOYSA-N
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Patent
US04532240

Procedure details

A mixture of 57.0 g (0.260 mole) of 5-bromo-6-ethyl-2,4(1H,3H)pyrimidinedione and 26.6 g (0.286 mole) of anhydrous potassium fluoride in 176 ml (1 mole) of 1-benzylpiperazine was heated under reflux at 140° C. for four hours and cooled. The reaction mixture was poured into 1000 ml of ice water. The solid was collected and washed with water. Recrystallization from N,N dimethylformamide and drying in vacuo at 59° C. for 16 hours gave the product as an off-white solid; mp 255°-256° C.
Name
5-bromo-6-ethyl-2,4(1H,3H)pyrimidinedione
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[NH:6][C:7]=1[CH2:8][CH3:9].[F-].[K+].[CH2:14]([N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:8]([C:7]1[NH:6][C:5](=[O:10])[NH:4][C:3](=[O:11])[C:2]=1[N:24]1[CH2:25][CH2:26][N:21]([CH2:14][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:22][CH2:23]1)[CH3:9] |f:1.2|

Inputs

Step One
Name
5-bromo-6-ethyl-2,4(1H,3H)pyrimidinedione
Quantity
57 g
Type
reactant
Smiles
BrC=1C(NC(NC1CC)=O)=O
Name
Quantity
26.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
176 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
ice water
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from N,N dimethylformamide
CUSTOM
Type
CUSTOM
Details
drying in vacuo at 59° C. for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(NC(N1)=O)=O)N1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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